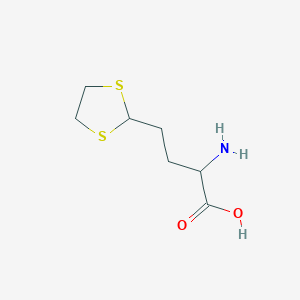
2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid is a unique organic compound characterized by the presence of an amino group and a dithiolan ring attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-bromobutanoic acid with 1,3-dithiolane in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid involves its interaction with specific molecular targets. The dithiolan ring can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromobutanoic acid: Lacks the dithiolan ring, making it less versatile in chemical reactions.
2-Amino-3-methylbutanoic acid (Valine): Contains a branched alkyl chain instead of the dithiolan ring, leading to different chemical properties and biological activities
Uniqueness
2-Amino-4-(1,3-dithiolan-2-yl)butanoic acid is unique due to the presence of the dithiolan ring, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Properties
CAS No. |
20622-37-1 |
|---|---|
Molecular Formula |
C7H13NO2S2 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
2-amino-4-(1,3-dithiolan-2-yl)butanoic acid |
InChI |
InChI=1S/C7H13NO2S2/c8-5(7(9)10)1-2-6-11-3-4-12-6/h5-6H,1-4,8H2,(H,9,10) |
InChI Key |
CFSDZVVRUHVZMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















